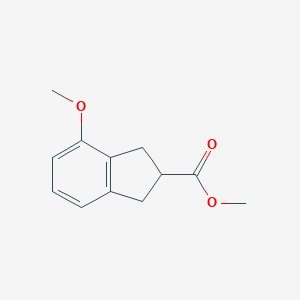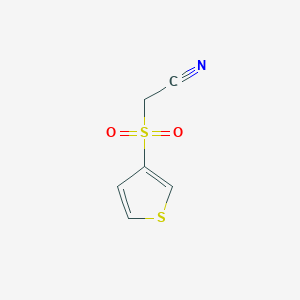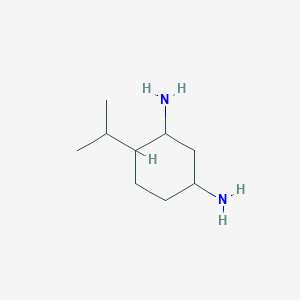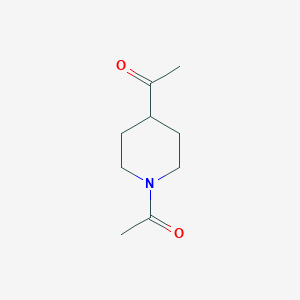![molecular formula C6H6ClNO3S2 B063090 (S)-6-氯-4-羟基-3,4-二氢-2H-噻吩并[3,2-e][1,2]噻嗪 1,1-二氧化物 CAS No. 160982-16-1](/img/structure/B63090.png)
(S)-6-氯-4-羟基-3,4-二氢-2H-噻吩并[3,2-e][1,2]噻嗪 1,1-二氧化物
描述
“(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by various functional groups attached to the ring .
Synthesis Analysis
There are different methods available for the synthesis of thiazine derivatives . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . Another method developed by Yadav et al. involves a three-component synthesis of 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, such as a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., which are responsible for the activity of the compound .科学研究应用
Antimicrobial Activity
Thiazine derivatives, including the compound , have been found to exhibit antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the treatment of various infectious diseases .
Antiviral Activity
In addition to their antimicrobial properties, thiazine derivatives have also shown antiviral activity . This suggests potential applications in the development of antiviral drugs .
Antihypertensive Properties
Thiazine derivatives have been found to possess antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure .
Antidiabetic Activity
Research has indicated that thiazine derivatives may have antidiabetic properties . This suggests potential applications in the management and treatment of diabetes .
Anticancer Properties
Thiazine derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer properties . This suggests they could potentially be used in the development of new cancer treatments .
KATP Channel Activation
Some thiazine derivatives have been found to activate KATP channels . KATP channels play a crucial role in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone regulation .
AMPA Receptor Modulation
Thiazine derivatives have been found to modulate AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting potential applications in the treatment of neurological disorders .
Radical Scavenging Activities
Certain thiazine derivatives, including the compound , have demonstrated radical scavenging activities . This suggests potential applications in the development of antioxidant therapies .
属性
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | |
CAS RN |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

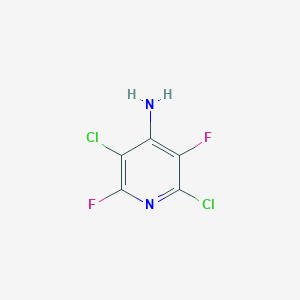
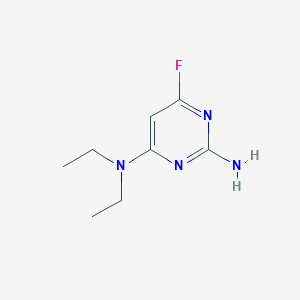

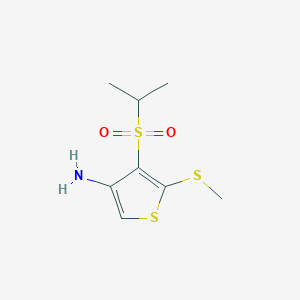
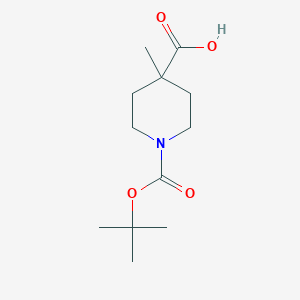
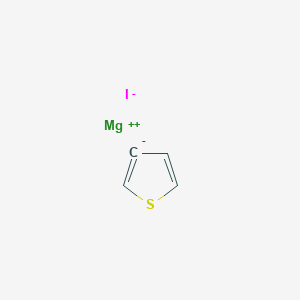
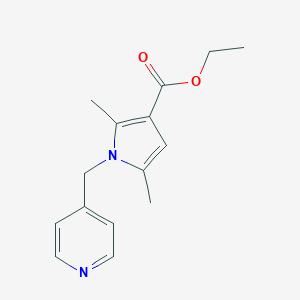
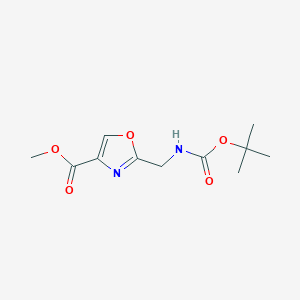
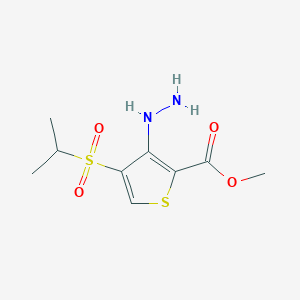
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
